8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C13H13NO . It has an average mass of 199.248 Da and a monoisotopic mass of 199.099716 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one include a log octanol-water partition coefficient (Log Kow) of 3.21, a boiling point of 366.43°C, and a melting point of 130.56°C .Scientific Research Applications
Chemical Synthesis
The compound “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” can be obtained from its precursor "8-methyl-2,3,4,9-tetrahydro-1H-carbazole" . This process involves the use of various oxidants and solvents, and the concentration of reactants plays a crucial role in this oxidation process .
Biological Activity
Tetrahydrocarbazole derivatives, including “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one”, have exhibited a broad spectrum of biological activities. They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities .
Functionalization of Tetrahydrocarbazoles
A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Crystal Structure Analysis
The crystal structure of “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” has been analyzed. The dihedral angle between the benzene ring and the fused pyrrole ring is 0.96 (7)°. The cyclohexenone ring adopts an envelope conformation. Inter-molecular N-H⋯O hydrogen bonds form R (2) (2) (10) ring motifs in the crystal structure .
Antibacterial and Antifungal Properties
The compound “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” has shown antibacterial and antiyeast properties. It has also been effective in suppressing the growth of phytopathogenic fungi .
Anticancer Properties
Research has indicated that “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” and its derivatives may have potential as novel anti-cancer agents .
properties
IUPAC Name |
8-methyl-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-4-2-5-9-10-6-3-7-11(15)13(10)14-12(8)9/h2,4-5,14H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBAASANSTUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254509 |
Source
|
Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
CAS RN |
3449-50-1 |
Source
|
Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3449-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one?
A1: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative with a distinct non-planar structure. [, ] The molecule consists of a benzene ring fused to a pyrrole ring, forming the carbazole core. This core also includes a cyclohexenone ring. Key structural features include:
- Non-planar carbazole unit: The carbazole unit is not perfectly flat. []
- Specific dihedral angles: The pyrrole ring exhibits distinct angles relative to both the benzene and furan rings. []
- Cyclohexenone conformation: The cyclohexenone ring adopts a half-chair conformation. []
- Intermolecular hydrogen bonding: The molecule engages in N—H⋯O hydrogen bonding, leading to the formation of R 2 2(10) ring motifs within the crystal structure. []
Q2: How does the crystal structure of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one influence its potential interactions?
A2: The crystal structure provides insights into potential molecular interactions. The presence of N—H⋯O hydrogen bonds suggests possibilities for interactions with other molecules containing hydrogen bond acceptors or donors. [] These interactions could be crucial for potential biological activity or influence the compound's physical properties. Additionally, the observed C—H⋯π interactions involving the benzene ring highlight potential areas for further intermolecular interactions. [] Understanding these structural characteristics is essential for exploring the compound's potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.